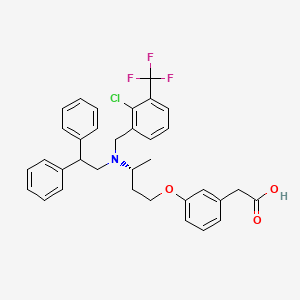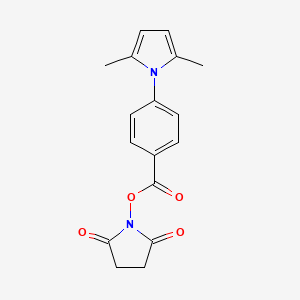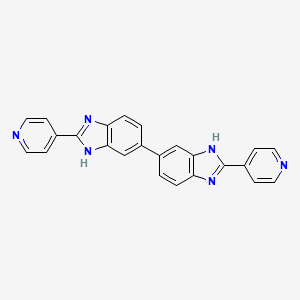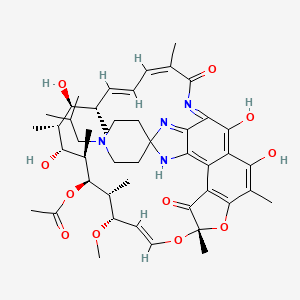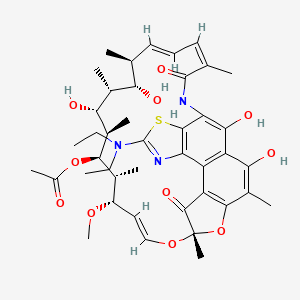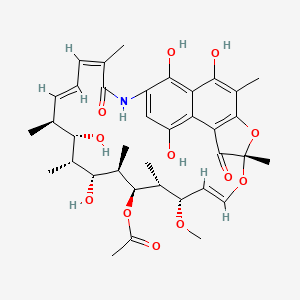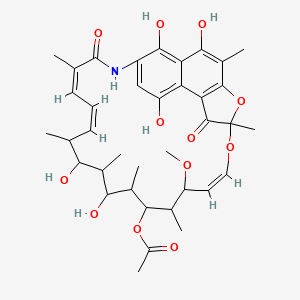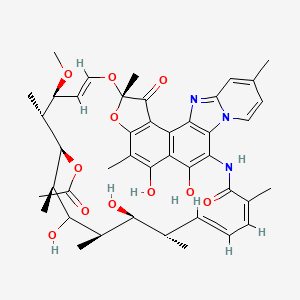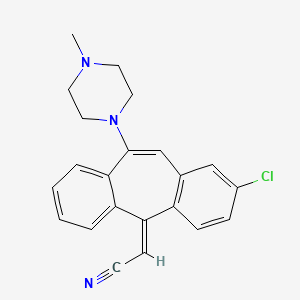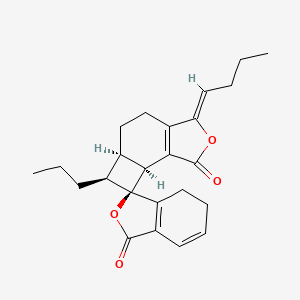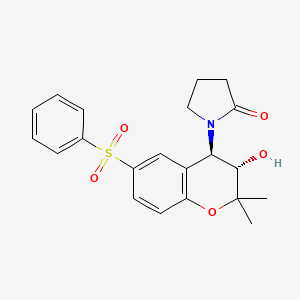
甲基尼古丁
描述
利瓦尼克林,也称为 (E)-甲基尼古丁,是一种在神经烟碱乙酰胆碱受体上起部分激动剂作用的化合物。它具有亚型选择性,主要与 α4β2 亚型结合。利瓦尼克林最初被开发为治疗阿尔茨海默病的潜在药物,因为它具有改善认知功能的作用。 此外,它被发现可以抑制白介素-8 的产生,从而具有抗炎作用,并被探索为治疗溃疡性结肠炎的药物 .
科学研究应用
利瓦尼克林具有广泛的科学研究应用:
化学: 用作研究烟碱乙酰胆碱受体相互作用的模型化合物。
生物学: 研究其对神经通路和神经递质释放的影响。
医学: 被探索为治疗阿尔茨海默病、溃疡性结肠炎和其他炎症性疾病的潜在药物。
工业: 用于开发针对烟碱受体的新的药物
作用机制
利瓦尼克林通过作为神经烟碱乙酰胆碱受体的部分激动剂发挥作用,主要与 α4β2 亚型结合。这种相互作用导致神经递质释放的调节,包括刺激去甲肾上腺素的释放。 此外,利瓦尼克林抑制白介素-8 的产生,从而有助于其抗炎作用 .
类似化合物:
异丙尼克林: 另一种具有类似改善认知功能作用的烟碱乙酰胆碱受体激动剂。
伐尼克林: α4β2 烟碱受体的部分激动剂,用于戒烟。
尼古丁: 烟草中的主要活性成分,也作用于烟碱受体.
利瓦尼克林的独特性: 利瓦尼克林对 α4β2 亚型的选择性及其作为改善认知功能和抗炎剂的双重作用,使其区别于其他类似化合物。
生化分析
Biochemical Properties
Metanicotine plays a significant role in biochemical reactions by interacting with neuronal nicotinic acetylcholine receptors. It is highly selective for the α4β2 subtype, with a Ki value of 26 nM, which is more than 1000 times more inhibitory than the α7 receptor . This interaction leads to the modulation of neurotransmitter release, particularly noradrenaline, which contributes to its stimulant and analgesic effects . Metanicotine also inhibits the production of Interleukin-8, an inflammatory cytokine, making it a potential anti-inflammatory agent .
Cellular Effects
Metanicotine influences various cellular processes by binding to neuronal nicotinic acetylcholine receptors. This binding primarily affects cell signaling pathways, leading to the release of neurotransmitters such as noradrenaline . The compound’s interaction with the α4β2 subtype of nicotinic receptors also impacts gene expression and cellular metabolism. For instance, Metanicotine has been shown to inhibit the production of Interleukin-8, which plays a role in inflammatory responses .
Molecular Mechanism
The molecular mechanism of Metanicotine involves its partial agonist activity at neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, Metanicotine modulates neurotransmitter release, including noradrenaline, which contributes to its stimulant and analgesic effects . Additionally, Metanicotine inhibits the production of Interleukin-8, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metanicotine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Metanicotine can maintain its activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Metanicotine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant and analgesic properties due to the release of noradrenaline . At higher doses, Metanicotine may cause toxic or adverse effects, highlighting the importance of determining the appropriate therapeutic dosage . Threshold effects and potential toxicity must be carefully evaluated in preclinical studies to ensure safety and efficacy .
Metabolic Pathways
Metanicotine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further modulate neurotransmitter release and inflammatory responses, contributing to the overall effects of Metanicotine .
Transport and Distribution
Within cells and tissues, Metanicotine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of Metanicotine is essential for optimizing its therapeutic potential .
Subcellular Localization
Metanicotine’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that Metanicotine reaches its intended sites of action, allowing it to exert its effects on neuronal nicotinic acetylcholine receptors and other biomolecules .
准备方法
合成路线和反应条件: 利瓦尼克林可以通过多种方法合成。一种常见的合成路线涉及 3-吡啶甲醛与甲胺反应,形成中间席夫碱,然后将其还原为相应的胺。 这种胺与合适的膦盐进行 Wittig 反应,得到利瓦尼克林 .
工业生产方法: 利瓦尼克林的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括溶剂萃取、结晶和通过色谱法进行纯化等步骤 .
反应类型:
氧化: 利瓦尼克林可以发生氧化反应,尤其是在吡啶环上,导致形成 N-氧化物。
还原: 该化合物可以被还原以形成各种衍生物,包括仲胺和叔胺。
常用试剂和条件:
氧化: 通常使用过氧化氢或过酸等试剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 使用溴等卤化剂或碘甲烷等烷基化剂.
主要产物:
氧化: 利瓦尼克林的 N-氧化物。
还原: 仲胺和叔胺衍生物。
取代: 卤代或烷基化的利瓦尼克林衍生物.
相似化合物的比较
Ispronicline: Another nicotinic acetylcholine receptor agonist with similar nootropic effects.
Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.
Nicotine: The primary active component in tobacco, also acting on nicotinic receptors.
Uniqueness of Rivanicline: Rivanicline’s selectivity for the α4β2 subtype and its dual action as a nootropic and anti-inflammatory agent distinguish it from other similar compounds.
属性
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017740 | |
| Record name | Rivanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rivanicline is a (E)-metanicotine hemigalactarate. It effectively inhibits TNF- and LPS-induced IL-8 production in different cell types. | |
| Record name | Rivanicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15585-43-0, 538-79-4 | |
| Record name | Rivanicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivanicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivanicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metanicotine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rivanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVANICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


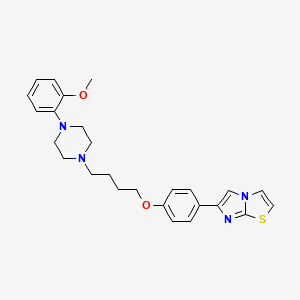
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
